molecular formula C26H50O2 B099623 Docosyl methacrylate CAS No. 16669-27-5

Docosyl methacrylate

Cat. No.: B099623
CAS No.: 16669-27-5
M. Wt: 394.7 g/mol
InChI Key: OCDWICPYKQMQSQ-UHFFFAOYSA-N
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Description

Docosyl methacrylate, also known as behenyl methacrylate, is a long-chain alkyl ester of methacrylic acid. It is characterized by its hydrophobic nature due to the presence of a 22-carbon chain. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries due to their unique properties such as flexibility, durability, and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl methacrylate is typically synthesized through the esterification of methacrylic acid with docosanol (behenyl alcohol). The reaction is catalyzed by acid catalysts such as para-toluene sulfonic acid in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving the overall quality of the product .

Chemical Reactions Analysis

Types of Reactions: Docosyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are typically initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are homopolymers and copolymers of this compound. These polymers exhibit properties such as high molecular weight, narrow molecular weight distribution, and enhanced thermal stability .

Comparison with Similar Compounds

Uniqueness: Docosyl methacrylate is unique due to its long 22-carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring high resistance to water and environmental factors .

Properties

IUPAC Name

docosyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDWICPYKQMQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-90-0
Record name 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20884925
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16669-27-5
Record name Behenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16669-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl methacrylate
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Synthesis routes and methods

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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